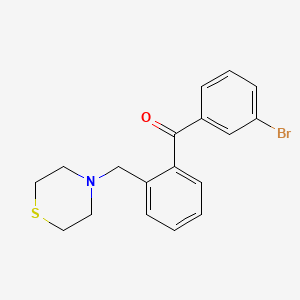

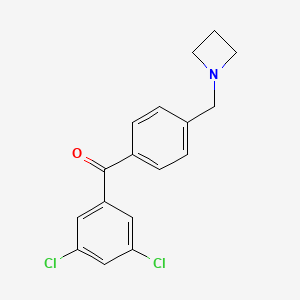

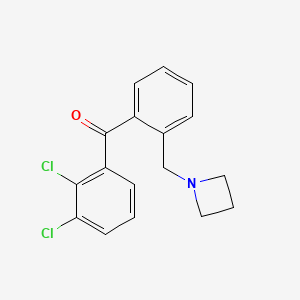

![molecular formula C14H12N4O2 B1293011 3-(Benzylamino)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1119452-12-8](/img/structure/B1293011.png)

3-(Benzylamino)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves the introduction of a benzylamino group onto a triazolo[4,3-a]pyridine scaffold. While specific synthetic routes may vary, one approach could be the nucleophilic substitution of a suitable precursor with a benzylamine derivative. The reaction might proceed in a solvent like dimethylformamide (DMF) or another appropriate medium. Further optimization and purification steps would be necessary to obtain the desired product .

Molecular Structure Analysis

The molecular formula of 3-(Benzylamino)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is C14H12N4O2 , with an average mass of 268.271 Da and a mono-isotopic mass of 268.096039 Da . The compound’s ChemSpider ID is 21800341 .

Scientific Research Applications

Antibacterial Research

This compound has been utilized in the synthesis of novel derivatives with potential antibacterial properties. Studies have shown that certain triazolo[4,3-a]pyridine derivatives exhibit minimum inhibitory concentrations (MICs) against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating their effectiveness in inhibiting bacterial growth .

Cancer Research

In the field of oncology, derivatives of this compound have been tested for their inhibitory activity against cancer cell lines. The IC50 values (half-maximal inhibitory concentration) are determined to assess the efficacy of these compounds in halting the proliferation of cancer cells .

Mechanism of Action

Target of Action

Similar compounds have shown antibacterial activities , suggesting that this compound may also target bacterial cells.

Mode of Action

It’s known that triazole derivatives can interact with bacterial cells , possibly disrupting essential cellular processes.

Biochemical Pathways

Given its potential antibacterial activity , it may interfere with bacterial metabolic pathways, leading to cell death.

Pharmacokinetics

Its solubility in common organic solvents suggests it may have good bioavailability.

Result of Action

Its potential antibacterial activity suggests it may lead to bacterial cell death.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the reaction temperature can affect the yield of similar compounds . Additionally, the compound’s solubility in various solvents suggests that the choice of solvent can influence its action and stability.

properties

IUPAC Name |

3-(benzylamino)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2/c19-13(20)11-6-7-12-16-17-14(18(12)9-11)15-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,15,17)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMADBRFMHTYQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NN=C3N2C=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801152456 |

Source

|

| Record name | 3-[(Phenylmethyl)amino]-1,2,4-triazolo[4,3-a]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801152456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzylamino)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |

CAS RN |

1119452-12-8 |

Source

|

| Record name | 3-[(Phenylmethyl)amino]-1,2,4-triazolo[4,3-a]pyridine-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(Phenylmethyl)amino]-1,2,4-triazolo[4,3-a]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801152456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

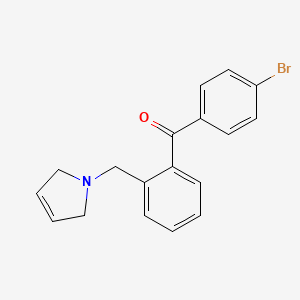

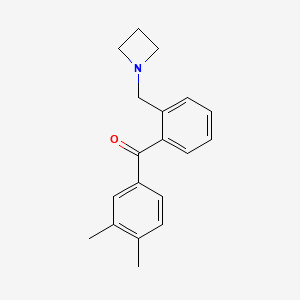

![3'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1292943.png)